molecular formula C15H17FN2O B2527324 N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide CAS No. 1509283-75-3

N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide

Cat. No.: B2527324
CAS No.: 1509283-75-3
M. Wt: 260.312
InChI Key: VUULDSURFSUEDI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyanomethyl group, a cyclopentyl ring, and a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide typically involves the reaction of 2-fluoro-4-methylbenzoic acid with cyclopentylamine to form the corresponding amide. This intermediate is then subjected to cyanomethylation using a suitable cyanomethylating agent, such as cyanomethyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine or sodium hydride to facilitate the formation of the cyanomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The cyanomethyl group may act as a reactive moiety, forming covalent bonds with target proteins, while the fluorinated benzamide structure may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-fluoro-4-methylbenzamide
  • N-cyclopentyl-2-fluoro-4-methylbenzamide
  • N-(cyanomethyl)-N-cyclopentylbenzamide

Uniqueness

N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide is unique due to the combination of its cyanomethyl, cyclopentyl, and fluorinated benzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-11-6-7-13(14(16)10-11)15(19)18(9-8-17)12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUULDSURFSUEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(CC#N)C2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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